![molecular formula C22H16Cl3N3S B12028315 3-(4-chlorophenyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole CAS No. 477332-69-7](/img/structure/B12028315.png)
3-(4-chlorophenyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-氯苯基)-5-[(3,4-二氯苄基)硫代]-4-(4-甲基苯基)-4H-1,2,4-三唑是一种复杂的有机化合物,属于三唑类。三唑是含有三个氮原子的五元杂环化合物。该特定化合物以其独特的结构为特征,包括氯化的苯基和硫代键,使其成为各个科学研究领域的兴趣对象。
准备方法
合成路线和反应条件
3-(4-氯苯基)-5-[(3,4-二氯苄基)硫代]-4-(4-甲基苯基)-4H-1,2,4-三唑的合成通常涉及多步有机反应。该过程从三唑环的制备开始,然后引入氯化的苯基和硫代键。这些反应中常用的试剂包括肼衍生物、氯化苄基卤化物和含硫化合物。反应条件通常需要控制温度和使用催化剂,以确保高产率和纯度。
工业生产方法
该化合物的工业生产可能涉及使用与实验室环境中类似的反应路径进行大规模合成,但针对效率和成本效益进行了优化。这包括使用连续流动反应器、用于试剂添加的自动化系统以及先进的纯化技术,以实现所需的产质量量。
化学反应分析
反应类型
3-(4-氯苯基)-5-[(3,4-二氯苄基)硫代]-4-(4-甲基苯基)-4H-1,2,4-三唑会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜。
还原: 还原反应可以针对三唑环或氯化的苯基。
取代: 苯基中的卤素原子可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 在温和条件下使用过氧化氢或间氯过氧苯甲酸 (m-CPBA) 等试剂。
还原: 使用钯碳 (Pd/C) 或氢化铝锂 (LiAlH4) 进行催化氢化。
取代: 在氢氧化钠 (NaOH) 等碱的存在下使用胺或硫醇等亲核试剂。
主要产物
从这些反应中形成的主要产物包括原始化合物的各种衍生物,例如亚砜、砜和取代的三唑,它们可能具有不同的物理和化学性质。
科学研究应用
3-(4-氯苯基)-5-[(3,4-二氯苄基)硫代]-4-(4-甲基苯基)-4H-1,2,4-三唑在科学研究中具有广泛的应用范围:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗真菌特性。
医学: 因其独特的结构和反应性,探索其作为治疗剂的潜力。
工业: 用于开发新材料和化学工艺。
作用机制
3-(4-氯苯基)-5-[(3,4-二氯苄基)硫代]-4-(4-甲基苯基)-4H-1,2,4-三唑的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,改变其活性,并导致各种生物效应。硫代键和氯化的苯基在其结合亲和力和特异性中起着至关重要的作用。所涉及的途径可能包括抑制酶活性或破坏细胞过程。
相似化合物的比较
类似化合物
1-(4-氟苯基)哌嗪: 另一种具有取代苯基的化合物,用于各种化学合成中.
独特性
3-(4-氯苯基)-5-[(3,4-二氯苄基)硫代]-4-(4-甲基苯基)-4H-1,2,4-三唑的独特之处在于其官能团的特定组合,赋予其独特的化学和生物学特性。多个氯化的苯基和硫代键的存在使其在各种应用中特别通用,从化学合成到潜在的治疗用途。
属性
CAS 编号 |
477332-69-7 |
|---|---|
分子式 |
C22H16Cl3N3S |
分子量 |
460.8 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C22H16Cl3N3S/c1-14-2-9-18(10-3-14)28-21(16-5-7-17(23)8-6-16)26-27-22(28)29-13-15-4-11-19(24)20(25)12-15/h2-12H,13H2,1H3 |
InChI 键 |
DVKGBQGVGNJZBW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenoxy]acetic acid](/img/structure/B12028244.png)

![N-Cyclohexyl-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12028263.png)
![(5E)-2-(4-butoxyphenyl)-5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12028264.png)
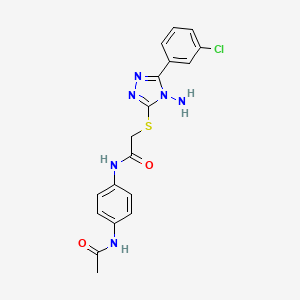

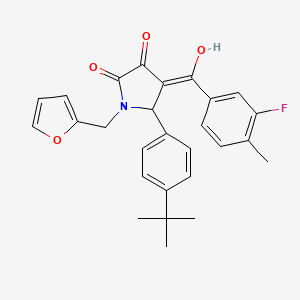
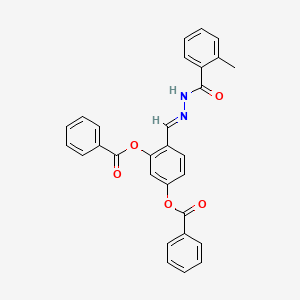
![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12028279.png)
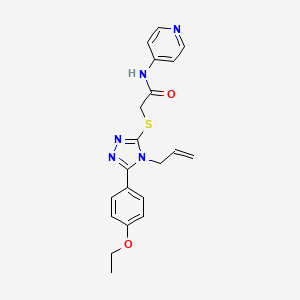
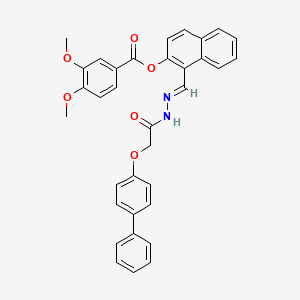
![(5E)-3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12028284.png)
![(5E)-5-(4-fluorobenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12028306.png)
![(5E)-2-(4-Butoxyphenyl)-5-(2H-chromen-3-ylmethylene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12028311.png)
